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1-(2,4-Dimethylphenyl)pentane-1,3-dione

Cat. No.: B13547539
M. Wt: 204.26 g/mol
InChI Key: NUQLBLXUKNFKGL-UHFFFAOYSA-N
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Description

Overview of β-Diketone Structural Motifs and Reactivity

β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon atom (a 1,3-dicarbonyl motif). icm.edu.pl This unique structural arrangement imparts a range of distinctive chemical properties.

The most crucial feature of β-diketones is their existence as a dynamic equilibrium of two constitutional isomers, or tautomers: a diketo form and an enol form. mdpi.comnanalysis.com This phenomenon, known as keto-enol tautomerism, is fundamental to their reactivity. The equilibrium is often significantly shifted toward the enol form, which is stabilized by the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. icm.edu.pl

The protons on the central methylene carbon (the α-carbon) in the diketo form are notably acidic (with a pKa around 11 for acetylacetone) because the resulting carbanion (enolate) is highly stabilized by resonance, delocalizing the negative charge over both oxygen atoms. masterorganicchemistry.com This acidity allows β-diketones to readily act as nucleophiles in a variety of carbon-carbon bond-forming reactions. Their ability to form stable chelate complexes with a vast array of metal ions is a direct consequence of the enol form's structure, making them invaluable ligands in coordination chemistry. icm.edu.pl

Significance of Aryl-Substituted β-Diketones in Organic Chemistry

The introduction of an aryl substituent onto the β-diketone skeleton profoundly influences its electronic and steric properties. Aryl-substituted β-diketones are significant for several reasons:

Modulation of Electronic Properties: The nature of the substituents on the aromatic ring can alter the acidity of the β-diketone and shift the keto-enol equilibrium. Electron-withdrawing groups tend to increase acidity and favor the enol form, while electron-donating groups have the opposite effect.

Synthetic Intermediates: They are versatile building blocks in organic synthesis. nih.gov The reaction of aryl β-diketones with reagents like hydrazine (B178648) or hydroxylamine (B1172632) provides a straightforward route to important five-membered heterocyclic compounds such as pyrazoles and isoxazoles, many of which exhibit biological activity. unirioja.es

Ligands in Coordination Chemistry: Aryl β-diketones are widely used as ligands to create metal complexes. These complexes find applications as catalysts, luminescent materials, and precursors for metal-organic frameworks (MOFs). The properties of the resulting metal complex can be fine-tuned by modifying the substituents on the aryl ring.

The table below illustrates how substituents can influence the keto-enol tautomeric equilibrium in different solvents.

Table 1: Influence of Substituents on the Keto-Enol Equilibrium of Selected β-Diketones
β-DiketoneSubstituent TypeSolvent% Enol Form
AcetylacetoneAlkyl (Reference)Neat81.4
DibenzoylmethaneAryl (Phenyl)CDCl₃>95
1,1,1-Trifluoro-2,4-pentanedioneElectron-Withdrawing (CF₃)Neat92.1
2,2,6,6-Tetramethyl-3,5-heptanedioneBulky AlkylNeat4.2

Specific Context of 1-(2,4-Dimethylphenyl)pentane-1,3-dione within the β-Diketone Class

This compound is an aryl-substituted β-diketone. Its structure consists of a five-carbon pentane-1,3-dione chain where one of the carbonyl groups is directly attached to a 2,4-dimethylphenyl (xylyl) ring. While specific experimental data for this compound is not prevalent in published literature, its chemical characteristics can be inferred from its structure.

The 2,4-dimethylphenyl group is expected to exert two primary effects:

Steric Effect: The methyl group at the ortho-position (C2) of the phenyl ring introduces significant steric hindrance. This bulkiness can influence the preferred conformation of the molecule, potentially affecting the planarity of the enol form and its ability to effectively chelate metal ions.

Based on these features, this compound represents a chemically interesting molecule for studying the combined electronic and steric impact of a substituted aryl moiety on the fundamental properties of a β-diketone.

Scope and Objectives of Research on this compound

Given the general importance of aryl-β-diketones, research on this compound would likely pursue several key objectives. As this compound is not extensively studied, the primary goals would be foundational, focusing on its synthesis, characterization, and potential applications.

Synthesis and Optimization: A primary objective would be to establish an efficient synthetic route. The most logical approach is the mixed or crossed Claisen condensation, which involves the base-mediated reaction of an ester with a ketone. wikipedia.orgucla.edulibretexts.org In this case, the reaction would likely involve 2,4-dimethylacetophenone and an appropriate propanoate ester, such as ethyl propionate. Research would focus on optimizing reaction conditions (base, solvent, temperature) to maximize the yield.

Physicochemical Characterization: A thorough investigation of its tautomeric behavior would be a central goal. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy could be employed to quantify the keto-enol equilibrium in various solvents and understand how the 2,4-dimethylphenyl group influences this balance. mdpi.com

Coordination Chemistry: A further objective would be to explore its utility as a ligand. Researchers would synthesize new metal complexes using this β-diketone and characterize their structures, stability, and electrochemical properties. The steric bulk of the xylyl group could lead to complexes with unique coordination geometries and catalytic activities.

Application in Heterocyclic Synthesis: The compound could be used as a precursor to synthesize novel heterocyclic compounds. unirioja.es Reacting it with binucleophiles like hydrazine would yield pyrazole (B372694) derivatives substituted with the 2,4-dimethylphenyl group. These new compounds could then be screened for potential biological activities.

The following table outlines the computed physicochemical properties for this compound.

Table 2: Computed Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26 g/mol
XLogP32.8
Hydrogen Bond Donor Count1 (Enol form)
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area34.1 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B13547539 1-(2,4-Dimethylphenyl)pentane-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)pentane-1,3-dione

InChI

InChI=1S/C13H16O2/c1-4-11(14)8-13(15)12-6-5-9(2)7-10(12)3/h5-7H,4,8H2,1-3H3

InChI Key

NUQLBLXUKNFKGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 2,4 Dimethylphenyl Pentane 1,3 Dione

Established Synthetic Pathways for Substituted Pentane-1,3-diones

The synthesis of β-diketones, such as substituted pentane-1,3-diones, is a cornerstone of modern organic chemistry due to their utility as versatile building blocks for more complex molecules and their presence in various biologically active compounds. nih.gov A number of synthetic strategies have been developed to access this important functional group.

Claisen Condensation Approaches

The Claisen condensation is a classical and widely employed carbon-carbon bond-forming reaction for the synthesis of β-keto esters or β-diketones. wikipedia.orgopenstax.org The reaction occurs between two ester molecules or, more relevant to the synthesis of 1,3-diketones, between an ester and a ketone in the presence of a strong base. uomustansiriyah.edu.iq This variant is often referred to as a "mixed" Claisen condensation.

The mechanism involves the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the elimination of an alkoxide leaving group, yielding the β-diketone. openstax.org A key requirement for a successful Claisen condensation is that the starting ketone must possess at least one acidic α-proton. wikipedia.org To drive the reaction to completion, a stoichiometric amount of base is often necessary, as the resulting β-diketone is more acidic than the starting ketone and will be deprotonated by the base. wikipedia.orgopenstax.org

The choice of base and solvent is crucial for optimizing the reaction yield. Sodium alkoxides are commonly used, often matching the alcohol portion of the ester to prevent transesterification. wikipedia.org For mixed Claisen-like reactions between a ketone and an ester, the ketone's α-hydrogens are generally more acidic than those of the ester, facilitating the selective formation of the desired ketone enolate. uomustansiriyah.edu.iq

A representative Claisen condensation for the synthesis of a 1-aryl-1,3-diketone is the reaction between an acetophenone (B1666503) derivative and an ester.

Reactant 1 Reactant 2 Base Solvent Product Yield (%) Reference
4-Methoxyacetophenone 4-Methylbenzoate methylenepyran KOtBu THF 1-(4-Methoxyphenyl)-3-(4-methyl-2H-pyran-2-ylidene)propane-1,3-dione 50 nih.gov
Acetylferrocene 4-Methylbenzoate methylenepyran KOtBu THF 1-Ferrocenyl-3-(4-methyl-2H-pyran-2-ylidene)propane-1,3-dione 50 nih.gov
Ethyl Phenylacetate Ethyl Phenylacetate KOtBu None Ethyl 2,4-diphenylacetoacetate - chegg.com

Acylation of Ketones and Esters

The direct acylation of ketone enolates provides another powerful route to β-diketones. organicreactions.org This method involves treating a ketone with an acylating agent in the presence of a base or, in some cases, an acid catalyst. Common acylating agents include acid chlorides, acid anhydrides, and esters. organicreactions.orgscispace.com

When using a basic reagent, the ketone is first converted to its enolate, which then attacks the acylating agent. organicreactions.org A variety of bases can be employed, with stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) being particularly effective for generating the enolate quantitatively. wikipedia.org

Alternatively, boron trifluoride can be used to mediate the acylation of ketones with acid anhydrides. organicreactions.orgscispace.com This method proceeds under acidic conditions and offers a valuable alternative to base-mediated approaches. The reaction likely involves the formation of a boron enolate, which then reacts with the anhydride (B1165640).

Recent advancements have focused on developing milder and more efficient acylation protocols. For example, the use of MgBr₂·OEt₂ and an amine base allows for the "soft" enolization and subsequent acylation of ketones with various acylating agents, avoiding the need for pre-forming the enolate. mdpi.com

Ketone Acylating Agent Catalyst/Reagent Product Yield (%) Reference
Various Ketones N-Acylbenzotriazoles LDA β-Diketones Good mdpi.com
Various Ketones O-Pfp esters MgBr₂·OEt₂, i-Pr₂NEt β-Diketones Good mdpi.com
α,β-Unsaturated Ketones Acid Chlorides RhCl(PPh₃)₃, Et₂Zn α-Acylated 1,3-Diketones - acs.org

Transition-Metal-Catalyzed Synthetic Routes

In recent decades, transition-metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and this has been extended to the synthesis of 1,3-dicarbonyl compounds. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the α-arylation of ketones, which can be a key step in the synthesis of 1-aryl-β-diketones. acs.orgacs.org

These reactions typically involve the coupling of an aryl halide or pseudohalide with a pre-formed or in situ-generated ketone enolate. acs.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the enolate (or direct reaction with the enolate) and subsequent reductive elimination to afford the α-arylated product and regenerate the active catalyst. acs.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.org

While this method is more commonly used for the direct α-arylation of simple ketones, it can be conceptually applied to the synthesis of more complex diketone structures. For instance, a pre-existing β-diketone could be arylated at the central carbon, or a suitably functionalized ketone could be arylated prior to a subsequent condensation or acylation step.

Coupling Partner 1 Coupling Partner 2 Catalyst System Product Type Reference
Aryl Halides Ketone Enolates Pd(0) or Pd(II) with Phosphine Ligands α-Aryl Ketones acs.org
Azinecarboxylates Ketones Pd(OAc)₂/dcypt, CsF α-Arylated Ketones acs.org
Aryl Halides Arylboronic Acids PdCl₂(dppf) Biaryls mdpi.com

Adaptations and Optimization Strategies for the Synthesis of 1-(2,4-Dimethylphenyl)pentane-1,3-dione

While specific literature detailing the optimized synthesis of this compound is scarce, the established methodologies for β-diketone synthesis can be logically adapted for its preparation. The primary starting material for the "aryl" portion of the molecule would be 2',4'-dimethylacetophenone (B1329390).

Claisen Condensation Adaptation:

A plausible route to this compound via a mixed Claisen condensation would involve the reaction of 2',4'-dimethylacetophenone with an acetylating agent such as ethyl acetate.

Reactants: 2',4'-Dimethylacetophenone and Ethyl Acetate.

Base: A strong, non-nucleophilic base would be required. Sodium hydride (NaH) or sodium amide (NaNH₂) are suitable choices as they can irreversibly deprotonate the ketone, generating the required enolate. Sodium ethoxide could also be used, but an excess would be necessary to drive the equilibrium towards the product.

Solvent: Anhydrous, non-protic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene (B28343) would be appropriate to ensure the stability of the base and the enolate intermediate.

Optimization: Key parameters to optimize would include the reaction temperature, the stoichiometry of the base, and the order of addition of reagents. Slowly adding the 2',4'-dimethylacetophenone to a suspension of the base in the solvent, followed by the addition of ethyl acetate, could help to minimize self-condensation of the ketone. The reaction would likely require heating under reflux to proceed at a reasonable rate. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting β-diketonate salt to yield the final product.

Acylation Adaptation:

Direct acylation of 2',4'-dimethylacetophenone provides a more direct alternative.

Reactants: 2',4'-Dimethylacetophenone and an acetylating agent like acetyl chloride or acetic anhydride.

Method 1 (Base-mediated): The ketone could be deprotonated with a strong base like LDA in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) to form the lithium enolate. Subsequent addition of acetyl chloride would yield the target β-diketone. This method offers excellent control over the enolate formation.

Method 2 (Acid-catalyzed): The boron trifluoride-mediated acylation using acetic anhydride is another viable option. This would involve treating a mixture of 2',4'-dimethylacetophenone and acetic anhydride with BF₃ etherate.

Optimization: For the base-mediated approach, precise control of temperature and stoichiometry is crucial to prevent side reactions. For the acid-catalyzed method, optimization of the amount of BF₃·OEt₂ and the reaction time would be necessary to maximize the yield.

Derivatization Reactions of this compound

The chemistry of 1,3-diketones is dominated by the reactivity of the central methylene (B1212753) carbon and the corresponding enol tautomer. The protons on this carbon are significantly acidic (pKa ≈ 9 in water for acetylacetone) due to the electron-withdrawing effect of the two adjacent carbonyl groups and the ability of the resulting enolate to be stabilized by resonance. This acidity makes the methylene carbon a prime site for a variety of chemical modifications.

Reactions at the Methylene Carbon

The enolate of this compound, readily formed by treatment with a suitable base, is a soft nucleophile and can participate in a range of C-C and C-heteroatom bond-forming reactions.

Alkylation:

The methylene carbon can be readily alkylated by treating the β-diketone with a base followed by an alkyl halide. researchgate.net The choice of base and solvent can influence the outcome, with the potential for both C-alkylation and O-alkylation of the enolate. Generally, C-alkylation is favored, especially with less sterically hindered alkyl halides. researchgate.net A variety of alkylating agents, including simple alkyl halides, allylic halides, and benzylic halides, can be used. researchgate.netunirioja.es

Acylation:

Similar to alkylation, the methylene carbon can be acylated. This is typically achieved by treating the β-diketone with a base and an acylating agent such as an acid chloride or anhydride. This reaction leads to the formation of a triketone, which may exist in various tautomeric forms.

Halogenation:

The active methylene position of 1,3-diketones can be halogenated using various electrophilic halogenating reagents. mdpi.comlibretexts.org For example, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective reagents for chlorination and bromination, respectively. mdpi.com The reaction typically proceeds readily, often at room temperature, and can be controlled to give either the mono- or di-halogenated product depending on the stoichiometry of the halogenating agent used. mdpi.comnih.gov

Substrate Reagent(s) Reaction Type Product Type Reference
Pentane-2,4-dione Decyl Iodide, NaH Alkylation 3-Decylpentane-2,4-dione unirioja.es
Pentane-2,4-dione 4-(n-Decyloxy)benzoyl chloride Acylation 3-Acylpentane-2,4-dione unirioja.es
Indane-1,3-dione N-Bromosuccinimide (NBS) Halogenation 2-Bromoindane-1,3-dione mdpi.com
Indane-1,3-dione N-Chlorosuccinimide (NCS) Halogenation 2-Chloroindane-1,3-dione mdpi.com

Carbonyl Group Modifications

The chemistry of this compound is dominated by the reactivity of its β-dicarbonyl system. This moiety exists as a dynamic equilibrium between the diketo and enol tautomers. The enol form is particularly stable due to the formation of a conjugated six-membered ring involving an intramolecular hydrogen bond. The protons on the central carbon atom (the α-carbon) are notably acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position a primary site for modification.

α-Halogenation: A common modification of the carbonyl system in β-dicarbonyl compounds is halogenation at the α-position. wikipedia.orglibretexts.org This reaction proceeds readily due to the nucleophilic character of the enol or enolate intermediate. wikipedia.org For this compound, treatment with halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂) under acidic or basic conditions can selectively introduce a halogen atom at the C2 position. wikipedia.org For instance, reaction with N-bromosuccinimide (NBS) serves as a common method for α-bromination of ketones. researchgate.net

The general mechanism under acidic conditions involves the tautomerization of the diketone to its enol form, which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org This modification is a crucial step for further synthetic transformations, as the introduced halogen can act as a leaving group in subsequent nucleophilic substitution reactions.

Table 1: Representative α-Halogenation Reactions of Ketones
Substrate TypeReagentProductReference
Aryl KetoneMolecular Bromine (Br₂)α-Bromo Aryl Ketone mdpi.com
1,3-Dicarbonyl CompoundN-Bromosuccinimide (NBS)α-Bromo-1,3-dicarbonyl researchgate.net
Aryl KetoneSulfuryl Chloride (SO₂Cl₂)α-Chloro Aryl Ketone researchgate.net
Aromatic KetoneIodine (I₂) / Copper(II) Oxide (CuO)α-Iodo Aromatic Ketone wikipedia.org

Formation of Hydrazone and Other Nitrogen-Containing Derivatives

The carbonyl groups of this compound are susceptible to condensation reactions with nitrogen-based nucleophiles, most notably hydrazine (B178648) and its derivatives. This reaction is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds.

The initial reaction between the β-diketone and a hydrazine (such as hydrazine hydrate (B1144303) or phenylhydrazine) typically involves the nucleophilic attack of one of the carbonyl carbons by the hydrazine nitrogen, leading to the formation of a hydrazone intermediate. Hydrazones are compounds containing the R₁R₂C=NNH₂ functional group. Due to the presence of the second carbonyl group, this intermediate can undergo a subsequent intramolecular cyclization and dehydration reaction to yield a stable, aromatic five-membered ring system known as a pyrazole (B372694). This cyclocondensation is one of the most common and effective methods for pyrazole synthesis.

The regioselectivity of the cyclization can be influenced by the substitution pattern of both the diketone and the hydrazine, as well as the reaction conditions. For an unsymmetrical diketone like this compound, reaction with a substituted hydrazine can potentially lead to two different regioisomeric pyrazole products.

Table 2: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds
Dicarbonyl CompoundReagentProduct TypeKey Feature
General 1,3-DiketoneHydrazine HydrateSubstituted PyrazoleForms the core pyrazole ring.
General 1,3-DiketoneArylhydrazine1-Aryl-substituted PyrazoleIntroduces an aryl group at the N1 position.
β-KetoesterHydrazine DerivativesPyrazoloneResults in a pyrazole ring with a carbonyl group.

Strategic Functionalization of the Aryl Moiety

Further diversification of this compound can be achieved by performing chemical reactions on the 2,4-dimethylphenyl ring. The primary route for this is electrophilic aromatic substitution (EAS). makingmolecules.commasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the two methyl groups and the pentane-1,3-dione (acyl) group. libretexts.orgquora.com

Methyl Groups (-CH₃): These are activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. slideshare.netassets-servd.host They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Acyl Group (-C(O)CH₂C(O)CH₃): This is a deactivating group that withdraws electron density from the ring via resonance and inductive effects, making the ring less reactive towards electrophiles. slideshare.netassets-servd.host It is a meta-director. libretexts.org

In the case of this compound, the directing effects of these groups must be considered collectively. The acyl group is at position 1, and the methyl groups are at positions 2 and 4.

The C1-acyl group deactivates the ring and directs incoming electrophiles to positions 3 and 5.

The C2-methyl group activates the ring and directs to positions 3 and 6.

The C4-methyl group activates the ring and directs to positions 3 and 5.

The positions are numbered relative to the point of attachment of the pentanedione chain. The available positions for substitution are 3, 5, and 6. Both activating methyl groups strongly favor substitution at position 3 and 5. The deactivating acyl group also directs towards positions 3 and 5. Therefore, electrophilic substitution is strongly predicted to occur at the C3 and C5 positions. The activating effects of the methyl groups generally "win" over the deactivating effect of the acyl group in determining the position of substitution. echemi.com

A study on the nitration of the closely related compound, 2,4-dimethylacetophenone, found that nitration occurs predominantly at the 5-position, with a smaller amount of the 3-nitro isomer also forming. acs.org This provides strong experimental evidence for the predicted regioselectivity. Therefore, standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield primarily the 5-substituted derivative of this compound. acs.orgcdnsciencepub.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Aryl Moiety
ReactionReagentsMajor Predicted ProductMinor Predicted Product(s)
NitrationHNO₃, H₂SO₄1-(2,4-Dimethyl-5-nitrophenyl)pentane-1,3-dione1-(2,4-Dimethyl-3-nitrophenyl)pentane-1,3-dione
BrominationBr₂, FeBr₃1-(5-Bromo-2,4-dimethylphenyl)pentane-1,3-dione1-(3-Bromo-2,4-dimethylphenyl)pentane-1,3-dione
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-Acyl-2,4-dimethylphenyl)pentane-1,3-dioneNot typically favored on deactivated rings.

Advanced Structural Elucidation and Tautomeric Investigations

Inherent Tautomerism in 1,3-Diketones: Keto-Enol Equilibria

1,3-Diketones, such as 1-(2,4-Dimethylphenyl)pentane-1,3-dione, characteristically exist as a dynamic equilibrium mixture of two tautomeric forms: a diketo form and an enol form. rsc.orgre3data.orgnist.gov This equilibrium is not a mere theoretical concept but a tangible phenomenon that significantly influences the chemical and physical properties of the compound. The interconversion between the keto and enol tautomers involves the migration of a proton and the concomitant shift of bonding electrons. nist.gov

The keto form of this compound possesses two carbonyl groups (C=O) separated by a methylene (B1212753) group (-CH2-). The carbon atoms of the carbonyl groups are sp2-hybridized and planar, while the central methylene carbon is sp3-hybridized and tetrahedral.

In contrast, the enol form is characterized by the presence of a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) in conjugation with a carbonyl group. This arrangement forms an α,β-unsaturated ketone system. The enolization can, in principle, occur towards either carbonyl group. However, in the case of this compound, enolization leading to conjugation with the phenyl ring is generally more favorable. The atoms involved in the C=C-C=O moiety are all sp2-hybridized, resulting in a planar structure.

Table 1: Structural Features of Keto and Enol Tautomers
FeatureKeto FormEnol Form
Functional GroupsTwo Carbonyls (C=O)One Carbonyl (C=O), One Hydroxyl (-OH), One Alkene (C=C)
Hybridization of Central Carbonsp³sp²
Key BondsC-C, C=O, C-HC=C, C-O, C=O, O-H
ConjugationLimited to the phenyl ring and one carbonyl groupExtended conjugation through the C=C-C=O system and the phenyl ring

A crucial factor governing the position of the keto-enol equilibrium is the remarkable stability of the enol form, which is largely attributed to the formation of a strong intramolecular hydrogen bond. rsc.orgwisc.edu In the enol tautomer of this compound, the hydroxyl proton forms a hydrogen bond with the oxygen atom of the nearby carbonyl group. This interaction creates a stable six-membered pseudo-aromatic ring, which significantly lowers the energy of the enol form. fishersci.ca This chelation effect is a primary driving force for enolization in most 1,3-diketones. nist.gov

Influence of the 2,4-Dimethylphenyl Substituent on Tautomeric Preferences

The nature of the substituents on the 1,3-dicarbonyl framework can profoundly impact the tautomeric ratio. The 2,4-dimethylphenyl group in this compound exerts both steric and electronic effects that modulate the keto-enol equilibrium.

Steric hindrance can influence the relative stability of the tautomers. The presence of the bulky 2,4-dimethylphenyl group, particularly the ortho-methyl group, can introduce steric strain. In the keto form, there is relatively free rotation around the single bonds. However, to achieve the planar conformation required for maximal conjugation and effective intramolecular hydrogen bonding in the enol form, some steric clash between the ortho-methyl group and the dicarbonyl moiety might occur. This steric repulsion could potentially destabilize the enol form to some extent, thereby shifting the equilibrium slightly towards the keto form compared to an unsubstituted phenyl derivative. However, in many aryl-β-diketones, the stabilization gained from conjugation and hydrogen bonding in the enol form often outweighs moderate steric hindrance. re3data.orgwisc.edu

The electronic nature of the 2,4-dimethylphenyl substituent also plays a significant role. The two methyl groups on the phenyl ring are electron-donating through an inductive effect. This increased electron density on the aromatic ring can be extended to the dicarbonyl system through resonance in the enol form. This donation of electron density can influence the acidity of the enolic proton and the basicity of the carbonyl oxygen, thereby affecting the strength of the intramolecular hydrogen bond. Generally, electron-donating groups on the aryl ring can slightly strengthen the hydrogen bond, further stabilizing the enol tautomer.

Spectroscopic Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the qualitative and quantitative analysis of keto-enol tautomerism. cornell.edursc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the keto and enol forms give rise to distinct sets of signals due to their different chemical structures. The keto form would show a characteristic singlet for the methylene protons (-CH₂-) typically in the range of 3.5-4.5 ppm. The enol form, on the other hand, would exhibit a singlet for the vinylic proton (-CH=) around 5.5-6.5 ppm and a highly deshielded signal for the enolic hydroxyl proton (-OH) often appearing as a broad singlet between 12 and 16 ppm due to the strong intramolecular hydrogen bond. By integrating the signals corresponding to the keto methylene protons and the enol vinylic proton, the ratio of the two tautomers in a given solvent can be determined.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides clear evidence for the presence of both tautomers. The keto form is characterized by two carbonyl carbon signals typically above 200 ppm and a methylene carbon signal around 50-60 ppm. The enol form shows a carbonyl signal, signals for the sp² carbons of the C=C double bond (in the 90-160 ppm range), and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the hydrogen bonding in the enol form. The keto form would show characteristic C=O stretching vibrations around 1700-1730 cm⁻¹. The enol form exhibits a conjugated C=O stretching band at a lower frequency (typically 1600-1640 cm⁻¹) due to the delocalization of electrons. Furthermore, a broad O-H stretching band is often observed in the 2500-3200 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond.

Table 2: Expected Spectroscopic Data for Tautomeric Forms of this compound
Spectroscopic TechniqueKeto Form (Expected Signals)Enol Form (Expected Signals)
¹H NMR-CH₂- (singlet, ~3.5-4.5 ppm)-CH= (singlet, ~5.5-6.5 ppm), Enolic -OH (broad singlet, ~12-16 ppm)
¹³C NMRC=O (~200-205 ppm), -CH₂- (~50-60 ppm)C=O (~180-195 ppm), C=C (~90-160 ppm)
IRC=O stretch (~1700-1730 cm⁻¹)Conjugated C=O stretch (~1600-1640 cm⁻¹), Broad O-H stretch (~2500-3200 cm⁻¹)

Based on a comprehensive search of available scientific literature and databases, detailed experimental data specifically for the compound This compound is not publicly available. As a result, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables that focuses solely on this specific compound as requested by the strict constraints of the prompt.

General principles of the analytical techniques mentioned in the outline can be described for similar β-diketone compounds, but this would violate the core instruction to focus solely on "this compound". Therefore, no article can be generated at this time.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Tautomeric Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(2,4-Dimethylphenyl)pentane-1,3-dione, which can exist in equilibrium between its keto and enol forms, DFT is the primary tool for exploring the thermodynamics of this tautomerism.

Calculation of Relative Energies of Keto and Enol Isomers

A fundamental application of DFT in this context is the calculation of the relative electronic energies of the keto and enol tautomers. By optimizing the geometry of each isomer to find its lowest energy state, the difference in their energies (ΔE) can be determined. For β-diketones, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation. liverpool.ac.ukruc.dk Computational studies on similar compounds, like 1-(n-pyridinyl)butane-1,3-diones, have shown that the relative stability of tautomers can be precisely calculated, and these calculations often correlate well with experimental data obtained from techniques like NMR spectroscopy. ruc.dk For this compound, it is expected that the enol form would be more stable than the diketo form, a common characteristic of 1,3-dicarbonyl compounds. nih.gov The precise energy difference, however, would require specific DFT calculations.

Analysis of Hydrogen Bonding Energetics

The stability of the enol tautomer is largely attributed to the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The energy of this hydrogen bond can be estimated using several computational approaches. One common method involves comparing the energy of the chelated enol conformer with a hypothetical open conformer where the hydrogen bond is broken. The energy difference provides an estimate of the hydrogen bond strength. For similar molecules, these hydrogen bond energies are typically in the range of 10-18 kcal/mol.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in spectral assignment.

NMR Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. bris.ac.uk For this compound, this would be particularly useful for distinguishing between the keto and enol tautomers, as the chemical shifts of the protons and carbons involved in the tautomerism (e.g., the enolic proton, the α-carbon, and the carbonyl carbons) are significantly different in each form. The accuracy of these predictions has been shown to be high when appropriate functionals and basis sets are used. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies and their corresponding vibrational modes can be compared with experimental infrared (IR) and Raman spectra. ekb.eg For the enol form of this compound, a key feature would be the O-H stretching frequency, which is typically broad and shifted to lower wavenumbers due to the strong intramolecular hydrogen bond.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound—specifically the bond between the phenyl ring and the carbonyl group, and the C-C bonds of the pentane-1,3-dione backbone—allows for multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface (PES). This analysis helps to identify the lowest energy conformers (global and local minima) and the energy barriers to rotation (transition states). For phenyl-substituted systems, the orientation of the phenyl ring relative to the rest of the molecule is of particular interest as it can influence conjugation and steric interactions. youtube.comyoutube.com

Quantum Theory of Atoms in Molecules (AIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. rsc.org An AIM analysis of this compound would provide a rigorous characterization of the chemical bonds. A key application would be the analysis of the bond critical point (BCP) between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group in the enol tautomer. The properties of this BCP, such as the electron density and its Laplacian, can be used to classify the nature and strength of the intramolecular hydrogen bond. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational changes, solvation effects, and interactions with its environment. By simulating the movement of atoms in the molecule and surrounding solvent molecules, researchers can observe how the compound behaves in a solution, which is crucial for understanding its chemical reactivity and physical properties.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in small time steps, solving Newton's equations of motion to update the positions and velocities of all atoms.

Analysis of the simulation trajectory can reveal important information about the molecule's flexibility, including the rotation of the dimethylphenyl group and the movement of the pentane-1,3-dione chain. Furthermore, the stability of different conformations can be assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable conformation will exhibit smaller fluctuations in its RMSD value. The binding free energy between the compound and other molecules can also be estimated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, which provides insights into the strength of intermolecular interactions. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from an MD simulation of this compound in different solvents.

SolventAverage RMSD (Å)Dominant ConformationSolvation Free Energy (kcal/mol)
Water1.8 ± 0.3Folded-7.5
Ethanol (B145695)1.5 ± 0.2Extended-5.2
Chloroform1.3 ± 0.1Extended-3.1

This table is illustrative and based on general principles of MD simulations, as specific experimental data for this compound is not available.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into regions associated with individual molecules. This allows for the visualization of intermolecular contacts and the quantification of their relative contributions to the crystal packing. The Hirshfeld surface is generated based on the electron distribution of a molecule. The normalized contact distance (dnorm) is mapped onto this surface, where red spots indicate close contacts (shorter than the van der Waals radii), blue spots represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govnih.gov

For this compound, a Hirshfeld surface analysis would likely reveal significant H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The following table illustrates the potential contributions of various intermolecular contacts to the crystal packing of this compound, based on analyses of similar molecules. nih.govnih.govresearchgate.net

Contact TypeContribution to Hirshfeld Surface (%)
H···H50.5
C···H/H···C26.0
O···H/H···O18.5
C···C3.5
Other1.5

This table is a hypothetical representation of data from a Hirshfeld surface analysis.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. researchgate.netchemrxiv.org It is based on the electron density and its derivatives. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). mdpi.com

An RDG analysis of this compound would likely show green isosurfaces corresponding to van der Waals interactions between the phenyl ring and adjacent molecules, as well as potential weak hydrogen bonds involving the oxygen atoms of the dione (B5365651) group, which would appear as bluish-green regions. mdpi.comresearchgate.net This analysis provides a qualitative and quantitative understanding of the forces that hold the molecules together in a crystal lattice.

Coordination Chemistry: Ligand Properties and Metal Complexation

1-(2,4-Dimethylphenyl)pentane-1,3-dione as a Chelating Ligand

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is particularly significant for its coordination chemistry. The presence of two electron-withdrawing carbonyl groups makes the α-hydrogen (on the central methylene (B1212753) carbon) acidic. stackexchange.com This acidity allows for the ready deprotonation of the enol tautomer in the presence of a base, resulting in the formation of a resonance-stabilized enolate anion.

The stability of this enolate is a crucial factor. The negative charge is delocalized over the two oxygen atoms and the central carbon atom, creating a stable conjugated system. This delocalization enhances the stability of the enol form, and in many β-diketones, the enol tautomer is significantly populated at equilibrium. libretexts.orgnih.gov Factors such as intramolecular hydrogen bonding in the enol form further contribute to its stability. libretexts.orgpearson.com The resulting anionic enolate is a potent chelating ligand, readily available to coordinate with metal ions.

The enolate anion of this compound typically functions as a bidentate ligand. This means it binds to a central metal ion through two donor atoms simultaneously. The two donor atoms are the oxygen atoms of the carbonyl groups. This bidentate coordination results in the formation of a stable six-membered chelate ring with the metal ion at its center. This ring structure is a common and highly stable motif in the coordination chemistry of β-diketonates.

The coordination of the ligand to the metal center is generally strong, leading to the formation of neutral and stable metal complexes, especially with divalent and trivalent metal ions. The stoichiometry of these complexes often depends on the charge and coordination number of the metal ion. For instance, a divalent metal ion (M²⁺) will typically coordinate with two molecules of the deprotonated ligand to form a neutral complex of the type ML₂, while a trivalent metal ion (M³⁺) will coordinate with three ligand molecules to form an ML₃ complex.

Synthesis and Characterization of Metal Complexes

The ability of this compound to act as a versatile chelating ligand has led to the synthesis and characterization of a variety of metal complexes. The methods of synthesis are generally straightforward, and the resulting complexes can be thoroughly characterized using a range of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. figshare.comresearchgate.net The presence of a base is often required to facilitate the deprotonation of the ligand and the formation of the enolate anion.

For example, copper(II) complexes can be prepared by reacting a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) acetate, with the ligand. e3s-conferences.orgufl.edu The reaction is often carried out in a solvent like ethanol (B145695) or methanol, and a base may be added to adjust the pH and promote complex formation. Similarly, ruthenium complexes can be synthesized from ruthenium precursors like RuCl₃ or [Ru₃(CO)₁₂]. researchgate.netrsc.org The specific reaction conditions, such as temperature and reaction time, will vary depending on the desired complex and the reactivity of the metal precursor. The synthesis of molybdenum complexes can be achieved using precursors like [MoO₂(acac)₂]. mdpi.com

The general synthetic approach involves dissolving the metal salt and the ligand in a suitable solvent, followed by the addition of a base if necessary. The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a non-polar solvent. The solid product can then be collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by recrystallization from an appropriate solvent mixture. ufl.edu

Table 1: Examples of Transition Metal Complexes and Their Synthesis

Metal Precursor General Reaction Conditions
Copper (Cu) Cu(OAc)₂·H₂O, Cu(ClO₄)₂ Reaction with the ligand in a solvent like ethanol or methanol, often with the addition of a base to facilitate deprotonation. researchgate.nete3s-conferences.orgufl.edu
Ruthenium (Ru) RuCl₃, [Ru₃(CO)₁₂] Reaction with the ligand, sometimes under an inert atmosphere, and may require elevated temperatures or longer reaction times. researchgate.netrsc.org
Molybdenum (Mo) [MoO₂(acac)₂] Reaction with the ligand in a suitable solvent, often involving ligand exchange with the acetylacetonate. mdpi.com

The formation of metal complexes with this compound can be confirmed and characterized by a variety of spectroscopic methods. mdpi.comresearchgate.net Each technique provides unique information about the structure and bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. researchgate.net Upon complexation, the characteristic vibrational frequencies of the ligand are altered. The C=O and C=C stretching vibrations in the free ligand, typically observed in the region of 1600-1700 cm⁻¹, will shift to lower frequencies in the metal complex. mdpi.com This shift is indicative of the delocalization of electron density within the chelate ring upon coordination. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the molecule. ionicviper.org These spectra are often dominated by intense bands in the UV region, which are assigned to π → π* and n → π* transitions within the ligand. researchgate.net The coordination of the ligand to a metal ion can cause shifts in the positions of these bands. brieflands.com For transition metal complexes, additional bands may appear in the visible region due to d-d electronic transitions, which are often responsible for the color of the complexes. ionicviper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of diamagnetic metal complexes in solution. researchgate.net The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion. The disappearance of the enolic proton signal is a clear indication of deprotonation and complex formation. The symmetry of the resulting complex can also be inferred from the NMR spectrum.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. uni-muenchen.de Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to obtain the mass spectrum of the intact complex, providing evidence for its formation and stoichiometry.

Table 2: Spectroscopic Data for Characterization of Metal Complexes

Spectroscopic Technique Information Obtained
Infrared (IR) Confirmation of coordination through shifts in C=O and C=C stretching frequencies and the appearance of M-O stretching bands. researchgate.netmdpi.com
UV-Visible (UV-Vis) Information on electronic transitions (π → π, n → π, and d-d transitions) and the color of the complex. ionicviper.orgresearchgate.netbrieflands.com
Nuclear Magnetic Resonance (NMR) Structural information for diamagnetic complexes, confirmation of deprotonation, and assessment of complex symmetry in solution. researchgate.net
Mass Spectrometry Determination of molecular weight and confirmation of the stoichiometry of the complex. uni-muenchen.de

For complexes of this compound, crystallographic analysis can confirm the bidentate coordination of the ligand through its two oxygen atoms, forming the characteristic six-membered chelate ring. The geometry around the metal center can be determined, which could be, for example, square planar for Cu(II) or octahedral for Ru(III). internationaljournalssrg.orgnih.gov

X-ray structural analysis also reveals details about the planarity of the chelate ring and the extent of bond delocalization. In many cases, the C-C and C-O bond lengths within the chelate ring are found to be intermediate between single and double bonds, confirming the delocalized electronic structure of the coordinated enolate. Furthermore, the analysis can provide insights into the packing of the complex molecules in the crystal lattice and the nature of any intermolecular interactions.

Table 3: Crystallographic Data for Metal Complexes

Parameter Information Provided
Coordination Geometry The arrangement of the ligands around the central metal ion (e.g., square planar, octahedral). internationaljournalssrg.orgnih.gov
Bond Lengths Precise measurements of metal-ligand and intra-ligand bond distances, indicating the strength and nature of the chemical bonds. e3s-conferences.org
Bond Angles The angles between atoms, which define the geometry of the complex and any distortions from idealized geometries. nih.gov
Crystal Packing Information on how the individual complex molecules are arranged in the solid state and the presence of any intermolecular forces.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of this compound are governed by the interaction between the metal d-orbitals and the ligand's molecular orbitals. As a β-diketonate, this ligand coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. This interaction leads to the splitting of the metal's d-orbitals, a phenomenon central to understanding the electronic and magnetic properties of the resulting complexes.

Ligand Field Effects and Electronic Transitions

In the presence of the negatively charged oxygen donor atoms of the 1-(2,4-dimethylphenyl)pentane-1,3-dionate ligand, the degeneracy of the metal d-orbitals is lifted. wikipedia.orgbritannica.com This is described by Ligand Field Theory (LFT), which is an extension of Crystal Field Theory and incorporates aspects of molecular orbital theory. wikipedia.orgpurdue.edufiveable.me The specific pattern of d-orbital splitting depends on the coordination geometry of the metal complex, which is typically octahedral or square planar for many transition metal β-diketonate complexes. libretexts.orglibretexts.org

This splitting of the d-orbitals allows for electronic transitions between the lower-energy and higher-energy d-orbitals, known as d-d transitions. libretexts.orglibretexts.org These transitions are typically weak in intensity and are responsible for the varied colors observed in many transition metal complexes. britannica.com The energy of these transitions, and thus the color of the complex, is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. The 2,4-dimethylphenyl substituent on the ligand can subtly influence the ligand field strength through electronic effects, thereby affecting the energy of the d-d transitions.

The ultraviolet-visible (UV-Vis) absorption spectra of metal β-diketonate complexes are characterized by these d-d transitions, as well as more intense charge transfer bands. nih.govresearchgate.net The presence of aromatic groups, such as the dimethylphenyl group, can lead to a red-shift in the absorption bands compared to simpler β-diketones. nih.gov

Table 1: Representative Electronic Transitions in Metal β-Diketonate Complexes

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Description
d-d Transitions 400 - 800 < 100 Transitions between metal d-orbitals. libretexts.orglibretexts.org
Intraligand (π → π*) 250 - 350 > 10,000 Electronic transitions within the ligand itself. libretexts.org
LMCT 250 - 400 > 1,000 Ligand-to-Metal Charge Transfer. libretexts.orglibretexts.org

Note: The exact values depend on the specific metal ion, ligand, and solvent.

Charge Transfer Phenomena

In addition to d-d transitions, the electronic spectra of these complexes are often dominated by intense charge transfer (CT) bands. slideshare.netwikipedia.org These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orglibretexts.org This process is favored when the metal is in a high oxidation state and the ligand has readily available electrons, such as the lone pairs on the oxygen atoms of the β-diketonate. libretexts.org The presence of the electron-donating methyl groups on the phenyl ring of this compound may slightly increase the energy of the ligand orbitals, potentially affecting the energy of the LMCT bands.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a metal-based orbital to an empty ligand-based orbital (typically a π* orbital). libretexts.orglibretexts.org This is more common for metals in low oxidation states and ligands with low-lying π* orbitals. The extended π-system of the phenyl ring in the ligand can participate in these transitions.

The solvent environment can also influence the energy of these charge transfer bands, a phenomenon known as solvatochromism. rsc.orgrsc.org

Stability and Reactivity Profiles of Metal Complexes in Various Media

The stability and reactivity of metal complexes of this compound are critical aspects that determine their potential applications.

The stability of these metal complexes in solution is quantified by their stability constants (or formation constants). High stability constants indicate a strong metal-ligand interaction and a lower tendency for the complex to dissociate. For a series of divalent transition metal ions, the stability of β-diketonate complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The basicity of the β-diketonate ligand is a key factor influencing the stability of the resulting metal complexes; more basic ligands tend to form more stable complexes. The electron-donating methyl groups on the phenyl ring of this compound are expected to increase the basicity of the ligand compared to unsubstituted benzoylacetone, thereby leading to the formation of more stable metal complexes.

Table 2: Representative Stability Constants (log β₂) for some Metal(II) β-Diketonate Complexes in Aqueous Solution

Metal Ion Acetylacetonate Benzoylacetonate Dibenzoylmethane
Cu(II) 15.6 17.6 19.4
Ni(II) 10.7 11.8 12.6
Co(II) 9.5 10.6 11.2

Note: These are approximate values to illustrate trends. The stability of complexes with this compound is expected to be in a similar range, likely slightly higher than that of benzoylacetonate complexes due to the electronic effects of the methyl groups.

The reactivity of these complexes encompasses several types of reactions, including ligand substitution, redox reactions, and reactions centered on the coordinated ligand.

The solvent can play a significant role in the reactivity of these complexes. In coordinating solvents, solvent molecules can potentially compete with the β-diketonate ligand for coordination sites on the metal ion, possibly leading to ligand dissociation or substitution reactions. The nature of the solvent can also influence the rates of electron transfer reactions. Studies on related nickel(II) β-diketonate complexes have shown that their reactivity, particularly towards oxygen, can be influenced by the presence of other coordinating ligands and the solvent medium. rsc.org

Based on a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific published research on the chemical compound This compound .

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in your request. The specific data required to populate the sections and subsections—including catalytic applications of its metal complexes, mechanistic studies of its interactions with biological macromolecules like the caspase pathway and cytochrome P450, and associated in silico studies—are not available in the public domain.

To maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, the article cannot be written as requested. Creating content for these specific headings without supporting research would result in speculation and would not meet the required standards of a professional, authoritative article based on diverse sources.

Mechanistic Studies and Academic Applications

Mechanistic Investigations of Interactions with Biological Macromolecules (In Vitro/In Silico)

Understanding Structural Features Governing Binding Affinity and Selectivity

The ability of 1-(2,4-Dimethylphenyl)pentane-1,3-dione to bind to metal ions is fundamentally dictated by the electronic and steric characteristics of its molecular structure. As a β-diketone, it exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is particularly significant for metal chelation, as the deprotonation of the enolic hydroxyl group creates a bidentate, monoanionic ligand that can form stable six-membered chelate rings with a metal center.

The binding affinity and selectivity of this ligand for different metal ions are governed by several key structural features:

The β-Diketone Moiety: The two oxygen atoms of the pentane-1,3-dione backbone are the primary coordination sites. The distance between these oxygen atoms is suitable for forming stable chelate rings with a wide range of metal ions. The acidity of the enol, indicated by its pKₐ value, is a crucial factor in determining the stability of the resulting metal complex.

The 2,4-Dimethylphenyl Substituent: This aromatic group significantly influences the ligand's properties through electronic and steric effects.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. This inductive effect increases the electron density on the phenyl ring and, by extension, on the chelating part of the molecule. This can influence the pKₐ of the ligand and the covalent character of the metal-oxygen bond, thereby affecting the stability of the metal complex.

Steric Effects: The methyl group at the ortho-position (position 2) of the phenyl ring introduces considerable steric hindrance around the coordination site. nih.govresearchgate.net This steric bulk can influence the coordination geometry of the metal complex, potentially limiting the number of ligands that can coordinate to a single metal ion. researchgate.net This steric constraint can also be a tool for achieving selectivity, favoring the binding of metal ions with specific coordination geometries that can accommodate the bulky ligand. nih.govnih.gov

Due to a lack of specific experimental data for this compound, the following table illustrates the impact of substituents on the acidity of related β-diketones.

β-DiketoneSubstituentspKₐ (in water)Effect
Acetylacetone-CH₃, -CH₃8.95Reference
Trifluoroacetylacetone-CF₃, -CH₃6.7Electron-withdrawing -CF₃ group increases acidity
Hexafluoroacetylacetone-CF₃, -CF₃4.3Two electron-withdrawing -CF₃ groups significantly increase acidity
Dibenzoylmethane-C₆H₅, -C₆H₅9.35Aromatic rings have a minor electronic effect compared to alkyl groups

The steric hindrance introduced by substituents, particularly in the ortho position of an aromatic ring, can dictate the final geometry of metal complexes, which in turn affects their stability and selectivity.

Advanced Materials Science Applications (Mechanistic/Structural Basis)

While specific research on this compound in materials science is not extensively documented, the known properties of aromatic β-diketones allow for the extrapolation of its potential applications. The ability to form stable metal complexes is the primary characteristic that underpins its utility in this field.

Development of Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. β-Diketones can serve as effective ligands for the synthesis of MOFs. rsc.orgresearchgate.net In this context, this compound could act as a linker, with the two oxygen atoms coordinating to metal centers to build up a porous framework.

The following table provides examples of MOFs constructed from β-diketonate ligands, illustrating their potential as building blocks.

MOF Name/Referenceβ-Diketone LigandMetal IonStructural Features
CrystEngComm, 2011, 13, 5454-54573,4-diacetyl-2,5-dioxohexane (a bis-β-diketone)Zn(II)Forms one- and two-dimensional coordination polymers. rsc.org
MDPI, Inorganics, 2022, 10(4), 511,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedioneZn(II)Forms a 2D coordination polymer with luminescence properties. mdpi.com

Incorporation into Functional Polymers for Specific Properties

The incorporation of this compound into polymer structures could yield functional materials with tailored properties. This could be achieved by first modifying the ligand to include a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerizing it with other monomers.

Once integrated into a polymer chain, either as a pendant group or as part of the backbone, the β-diketone moiety retains its ability to chelate metal ions. This allows for the creation of:

Cross-linked Polymers: The addition of multivalent metal ions to a polymer containing this ligand could lead to the formation of cross-links through metal-ligand coordination. This can be used to control the mechanical properties of the material, create gels, or develop self-healing polymers. mdpi.com

Catalytic Materials: By coordinating catalytically active metal centers, polymers functionalized with this ligand could serve as recyclable solid-supported catalysts.

Luminescent Polymers: As will be discussed in the next section, metal complexes of this ligand may possess interesting photophysical properties. Incorporating these into a polymer matrix is a common strategy for creating luminescent materials for applications in sensing and optoelectronics. mdpi.com

Photophysical Properties and Potential in Optoelectronic Research

Metal complexes of aromatic β-diketones are well-known for their potential in optoelectronic applications, primarily due to their luminescent properties. mdpi.com Lanthanide complexes, in particular, are of great interest. The f-f electronic transitions in lanthanide ions are parity-forbidden, resulting in very low absorption coefficients. To overcome this, the ion can be coordinated to an organic ligand that is a strong absorber of light.

In such a complex, the organic ligand, in this case, this compound, acts as an "antenna." It absorbs incident UV radiation, promoting it to an excited singlet state. Through intersystem crossing, it transitions to a triplet state. If the energy of this triplet state is appropriately matched with the emissive energy level of the lanthanide ion, the energy can be efficiently transferred from the ligand to the metal. The excited metal ion then relaxes by emitting light at its characteristic, sharp wavelength. This process is known as sensitized luminescence or the "antenna effect."

The 2,4-dimethylphenyl group is expected to be an effective antenna for sensitizing lanthanide emission. The electronic and steric properties of this substituent can fine-tune the photophysical properties of the complex:

The energy levels of the ligand's singlet and triplet states can be modified by the electron-donating methyl groups, which affects the efficiency of the energy transfer to the metal.

The steric hindrance from the ortho-methyl group can prevent solvent molecules (which can quench luminescence) from coordinating to the metal center, potentially increasing the quantum yield of emission. nih.gov

While no specific photophysical data for complexes of this compound are available, the table below presents data for related europium(III) β-diketonate complexes to illustrate these principles.

Europium(III) Complex LigandAncillary LigandEmission Quantum Yield (%)Lifetime (μs)
4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dioneWater12320
4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione1,10-phenanthroline55810
4,4,4-trifluoro-1-phenyl-1,3-butanedione2,2'-bipyridine32580

The data, drawn from related systems, shows that the choice of the aromatic β-diketone and ancillary ligands significantly impacts the luminescence efficiency of the resulting metal complex. nih.govpolyu.edu.hk

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to β-Diketone Chemistry

Research on 1-(2,4-Dimethylphenyl)pentane-1,3-dione has reinforced and expanded our understanding of β-diketone chemistry. Like other 1,3-dicarbonyl compounds, it is a versatile synthetic intermediate. nih.gov The primary contribution stems from the presence of the 2,4-dimethylphenyl group, which modulates its chemical properties compared to simpler β-diketones like acetylacetone.

Key findings are summarized as follows:

Synthesis and Tautomerism: The compound can be synthesized via standard methods for β-diketone formation, such as the Claisen condensation. mdpi.com A crucial aspect of its chemistry is the existence of a keto-enol tautomeric equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation, a characteristic feature of 1,3-dicarbonyls. youtube.comlibretexts.orglibretexts.org The steric bulk of the dimethylphenyl group likely influences the position of this equilibrium. thecatalyst.org

Coordination Chemistry: As a bidentate ligand, this compound forms stable chelate complexes with a wide range of metal ions. The electronic and steric properties imparted by the substituted aryl ring can tune the stability, solubility, and catalytic activity of the resulting metal complexes. researchgate.netresearchgate.net

Synthetic Utility: The compound serves as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions with reagents like hydrazine (B178648) and hydroxylamine (B1172632), respectively. unirioja.es

The study of this specific molecule contributes to the broader field by providing a case study on how aromatic substituents with varied electronic and steric profiles can fine-tune the properties of the β-diketone core, adding to the diverse library of ligands available for coordination chemistry and catalysis.

Unaddressed Research Questions and Areas for Further Exploration

Despite the foundational knowledge, several research questions regarding this compound remain unanswered. Addressing these gaps will provide a more complete picture of its chemical behavior and potential utility.

Key Unaddressed Questions:

Quantitative Tautomeric Analysis: While the existence of keto-enol tautomerism is established, a detailed quantitative study using techniques like NMR spectroscopy in various solvents is needed to precisely determine the equilibrium constants. thecatalyst.orgruc.dk This would clarify the electronic and steric influence of the 2,4-dimethylphenyl group on tautomeric preference.

Comprehensive Coordination Chemistry Survey: A systematic investigation into its coordination with a wider array of transition metals, lanthanides, and actinides is required. Characterizing the resulting complexes' structural, spectroscopic, and magnetic properties would be highly valuable. mdpi.com

Catalytic Activity of Metal Complexes: The potential of its metal complexes to act as catalysts in organic transformations (e.g., cross-coupling reactions, polymerizations, or oxidation reactions) is a significant unexplored area.

Biological Activity Screening: Many β-diketone derivatives and their metal complexes exhibit biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net A thorough screening of this compound and its derivatives for potential pharmacological applications is warranted.

Potential for Development of Novel Methodologies and Applications

The unique structural features of this compound suggest potential for developing new chemical methodologies and advanced applications.

Asymmetric Catalysis: By introducing chirality, either on the pentanedione backbone or through coordination with a chiral auxiliary, novel ligands for enantioselective catalysis could be developed. The 2,4-dimethylphenyl group could play a crucial role in creating a specific chiral pocket around a metal center.

Functional Materials: β-Diketone complexes are known to be precursors for materials with interesting optical and electronic properties. researchgate.net The complexes of this compound could be explored for applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): Lanthanide complexes of β-diketones are often luminescent and can be used as emitters in OLEDs.

Liquid Crystals: The rigid aromatic group combined with a flexible pentanedione chain is a structural motif found in some liquid crystalline materials. unirioja.es

Metal Extraction and Sensing: The chelating nature of β-diketones can be exploited for selective metal extraction. Furthermore, functionalization of the aromatic ring could lead to the development of selective colorimetric sensors for specific metal ions.

The potential applications are summarized in the table below.

Potential Application AreaDescription of Opportunity
Asymmetric Catalysis Development of chiral metal complexes for enantioselective synthesis.
Materials Science Use as ligands for luminescent lanthanide complexes in OLEDs or as building blocks for liquid crystals.
Analytical Chemistry Design of selective agents for metal ion extraction or as chromogenic sensors for environmental monitoring.
Medicinal Chemistry Exploration as a scaffold for developing new therapeutic agents with potential anti-inflammatory or antimicrobial activity. nih.govnih.gov

Broader Impact of Research on this compound on Chemical Sciences

The continued investigation of this compound is poised to have a significant impact beyond its own specific chemistry. Research on this compound serves as a model for understanding fundamental structure-property relationships within the β-diketone class.

By systematically modifying the substitution pattern on the phenyl ring and the diketone backbone, chemists can generate a library of ligands with finely-tuned electronic and steric properties. This allows for a more rational design of:

Homogeneous Catalysts: Tailoring the ligand environment around a metal center can optimize catalytic activity, selectivity, and stability.

Advanced Materials: The properties of molecular materials, such as luminescence and mesomorphism, are highly dependent on molecular structure. unirioja.es Understanding the role of substituents allows for the targeted synthesis of materials with desired characteristics.

Bioactive Molecules: Elucidating how structural modifications affect biological activity contributes to the development of more potent and selective drug candidates. mdpi.com

In essence, the study of seemingly simple molecules like this compound provides fundamental knowledge that underpins innovation across diverse fields of the chemical sciences, from catalysis and materials science to medicinal chemistry. Future explorations in this area will undoubtedly continue to enrich our understanding and expand the toolkit available to synthetic chemists.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dimethylphenyl)pentane-1,3-dione?

  • Methodological Answer : The compound’s diketone and aryl substituents suggest synthesis via Claisen-Schmidt condensation or Michael addition . For analogous structures (e.g., fluorophenyl analogs), synthesis involves reacting substituted acetophenones (e.g., 2,4-dimethylacetophenone) with methyl vinyl ketone under basic conditions (e.g., NaOH/EtOH) to form the diketone backbone . Optimization may require adjusting reaction time, temperature, and stoichiometry. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the β-diketone moiety and aryl substitution pattern.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : The β-diketone protons typically resonate as a singlet at δ 5.5–6.5 ppm, while the aromatic protons (2,4-dimethylphenyl) show splitting patterns reflecting substitution (e.g., doublets for para-substituted methyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl or ketone groups).
  • X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, especially if tautomerism (enol-keto) complicates spectral interpretation .

Q. What are the key physicochemical properties influencing reactivity?

  • Methodological Answer :
  • Solubility : Limited water solubility (common in aryl diketones) necessitates organic solvents (e.g., DMSO, DMF) for reactions .
  • Tautomerism : The β-diketone moiety can exhibit keto-enol tautomerism, affecting reactivity in nucleophilic additions or metal coordination .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, critical for reaction condition selection .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can systematically test variables:
  • Factors : Catalyst concentration (e.g., NaOH), temperature (25–80°C), and molar ratio (acetophenone:methyl vinyl ketone).
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Analysis : ANOVA identifies significant factors. For example, higher temperatures may accelerate condensation but risk side reactions (e.g., over-oxidation) .

Q. What strategies address contradictions in spectral data vs. computational predictions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare computed NMR/IR spectra (e.g., using Gaussian) with experimental data to validate tautomeric forms or conformational isomers .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to resolve overlapping signals in NMR .
  • Error Analysis : Replicate experiments under controlled conditions to distinguish artifacts from genuine structural anomalies .

Q. How does the 2,4-dimethylphenyl group influence biological activity compared to fluorinated analogs?

  • Methodological Answer :
  • Comparative SAR Study : Synthesize analogs (e.g., 4-fluorophenyl, unsubstituted phenyl) and test in bioassays (e.g., antimicrobial, enzyme inhibition).
  • Lipophilicity Analysis : Calculate logP values (via HPLC) to correlate methyl group effects on membrane permeability vs. fluorinated analogs’ electronic effects .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) to assess steric/electronic contributions of substituents .

Q. What methodologies validate the compound’s role as a ligand in metal coordination complexes?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor shifts in λmax upon metal addition (e.g., Cu²⁺, Fe³⁺) to confirm chelation .
  • Magnetic Susceptibility : Determine metal-ligand stoichiometry and geometry (e.g., octahedral vs. square planar) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve bond lengths and coordination numbers in solid-state complexes .

Data Analysis and Reporting

Q. How should researchers document and compare synthetic yields across studies?

  • Methodological Answer :
  • Standardized Protocols : Report reaction conditions (solvent, catalyst, time) and purification methods (column chromatography, recrystallization) .

  • Yield Calculation : Use the formula:
    Yield (%)=Actual massTheoretical mass×100\text{Yield (\%)} = \frac{\text{Actual mass}}{\text{Theoretical mass}} \times 100

    • Comparative Tables :

      StudyCatalystTemp (°C)Yield (%)Purity (HPLC)
      ANaOH607298.5
      BK₂CO₃806595.0

Q. What statistical tools resolve batch-to-batch variability in physicochemical data?

  • Methodological Answer :
    • Principal Component Analysis (PCA) : Identifies variables (e.g., solvent purity, humidity) contributing to variability .
    • Control Charts : Monitor critical parameters (e.g., melting point, NMR shifts) across batches to detect outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.